![molecular formula C15H15NO2 B14316335 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group, a hydroxy group, and a phenylcarbonimidoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of a strong base, such as sodium hydroxide (NaOH), and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of phenolic resins and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol involves its interaction with various molecular targets. The compound can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. It can also produce chemical neurolysis when injected next to a nerve, affecting nerve fibers .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-ethylphenol: Similar in structure but lacks the hydroxy and phenylcarbonimidoyl groups.
2-methoxyphenol: Contains a methoxy group instead of the ethyl and phenylcarbonimidoyl groups.
Phenol: The simplest phenol, lacking the additional substituents present in 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-11-8-9-14(17)13(10-11)15(16-18)12-6-4-3-5-7-12/h3-10,17-18H,2H2,1H3/b16-15+ |
Clé InChI |
VVPDLAYYSZIGMD-FOCLMDBBSA-N |
SMILES isomérique |
CCC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2 |
SMILES canonique |
CCC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


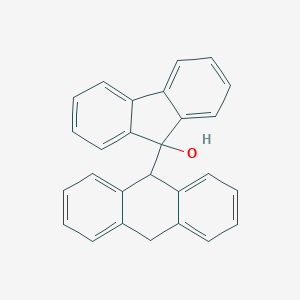
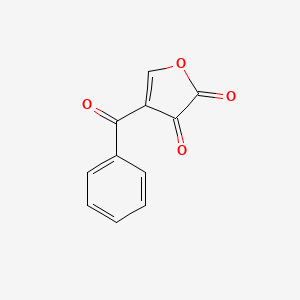

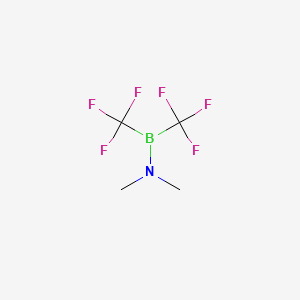

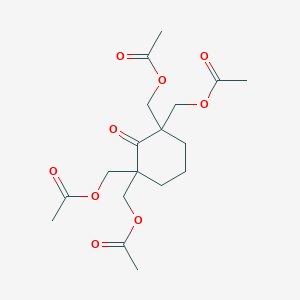
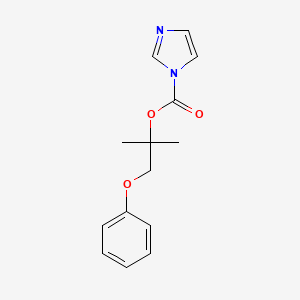
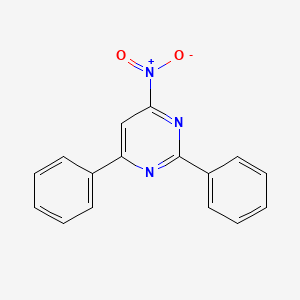
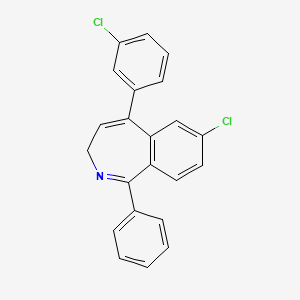

methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
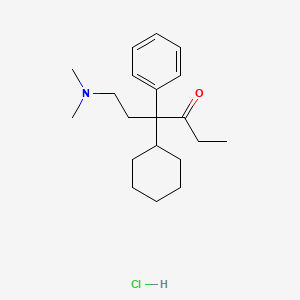
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)
